Cbdha

Cannabinoid Analysis Chromatography Mass Spectrometry

CBDHA (Cannabidihexolic Acid, CBDA-C6) is a synthetic analytical reference standard structurally classified as a phytocannabinoid carboxylic acid, bearing an n-hexyl side chain on the resorcinyl moiety. This compound serves as a precisely characterized homolog in the cannabinoid series, enabling accurate quantification and differentiation of hexyl-chain cannabinoids in complex matrices.

Molecular Formula C23H32O4
Molecular Weight 372.5 g/mol
Cat. No. B10829642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbdha
Molecular FormulaC23H32O4
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C23H32O4/c1-5-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,5-11H2,1,3-4H3,(H,26,27)/t17-,18+/m0/s1
InChIKeyIGPRWGKYFAXUSU-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBDHA (Cannabidihexolic Acid): Analytical Reference Standard with Defined n-Hexyl Side Chain for Cannabinoid Research


CBDHA (Cannabidihexolic Acid, CBDA-C6) is a synthetic analytical reference standard structurally classified as a phytocannabinoid carboxylic acid, bearing an n-hexyl side chain on the resorcinyl moiety [1]. This compound serves as a precisely characterized homolog in the cannabinoid series, enabling accurate quantification and differentiation of hexyl-chain cannabinoids in complex matrices [1]. As a controlled reference material, CBDHA provides a chemically defined benchmark for method development and forensic analysis, distinct from the heterogeneous natural abundance of its pentyl-chain analog, cannabidiolic acid (CBDA) [1].

Procurement Risks of Substituting CBDHA with Generic Cannabinoid Reference Standards


Substituting CBDHA with the more common pentyl homolog CBDA (cannabidiolic acid) or its decarboxylated derivative CBDH (cannabidihexol) in analytical workflows introduces significant quantification errors and misidentification risks. CBDHA possesses a distinct n-hexyl side chain, resulting in a molecular weight of 372.5 Da and unique chromatographic retention time compared to CBDA (C22H30O4, 358.5 Da) [1][2]. This structural divergence leads to different ionization efficiencies in mass spectrometry and distinct UV absorption profiles, making direct substitution invalid for method calibration [1]. Furthermore, the carboxylic acid moiety in CBDHA confers different solubility and stability characteristics compared to neutral CBDH, impacting sample preparation and long-term storage [2]. The use of an unqualified alternative would therefore compromise data integrity in potency testing, impurity profiling, and forensic identification of hexyl-chain cannabinoids [1].

Quantitative Differentiation of CBDHA from Closest Analogs for Research Procurement


Structural Differentiation: n-Hexyl vs. n-Pentyl Side Chain Length Defines Chromatographic Selectivity

CBDHA contains an n-hexyl side chain (C6) on the resorcinyl moiety, in contrast to the n-pentyl chain (C5) of CBDA, the most abundant acidic phytocannabinoid [1]. This structural extension increases the molecular formula to C23H32O4 (372.5 g/mol) compared to C22H30O4 (358.5 g/mol) for CBDA [1][2]. The additional methylene group directly impacts chromatographic retention, enabling baseline separation of the two homologs under standard reversed-phase LC conditions [1]. This property is critical for accurate quantification in plant extracts where both compounds may co-occur, preventing misassignment of the hexyl homolog as the pentyl form [1].

Cannabinoid Analysis Chromatography Mass Spectrometry

Solubility Profile: Differentiated Handling Requirements from Decarboxylated CBDH

CBDHA exhibits solubility in acetonitrile at 10 mg/mL, a critical parameter for preparing stock solutions for LC-MS analysis . In contrast, its decarboxylated counterpart, CBDH (cannabidihexol), demonstrates markedly different solubility: DMF 50 mg/mL, DMSO 65 mg/mL, and Ethanol 35 mg/mL [1]. The carboxylic acid group in CBDHA confers distinct polarity and hydrogen-bonding capacity, altering its behavior in common laboratory solvents . Researchers must account for this difference when designing extraction or dilution protocols, as substituting CBDH for CBDHA would lead to inaccurate calibration curves due to mismatched matrix effects .

Sample Preparation Solubility Analytical Chemistry

In Vivo Pharmacological Activity: Low-Dose Antinociception Distinguished from CBDA Extracts

The hexyl homolog series, represented by CBDH (the decarboxylated form of CBDHA), demonstrated significant antinociceptive activity in the mouse formalin test at low doses of 1 and 2 mg/kg (i.p.), whereas higher doses (3 and 5 mg/kg) were ineffective, suggesting a unique biphasic dose-response relationship [1]. In contrast, a CBDA-rich cannabis extract (containing CBDA as the major component) required an ED50 of 41.0 mg/kg (i.v.) to induce catalepsy, indicating a substantially higher dose requirement for central nervous system effects [2]. While direct comparison of pure compounds is limited, the data suggest that hexyl-chain cannabinoids may exhibit distinct potency and efficacy profiles compared to their pentyl-chain counterparts, warranting their use as specific pharmacological probes [1].

Antinociception In Vivo Pharmacology Cannabinoid Research

Purity and Form: Certified Analytical Reference Standard Grade Enables Reliable Quantification

CBDHA is supplied as an analytical reference standard with defined purity (≥98%) and is intended for research and forensic applications [1]. This contrasts with many commercially available cannabinoid extracts or research chemicals that lack certified purity documentation and may contain unknown impurities or degradation products [2]. The availability of CBDHA as a pure, characterized solid (or solution) enables accurate preparation of calibration standards for quantitative analysis, ensuring traceability and reproducibility in compliance with ISO/IEC 17025 guidelines for testing laboratories [1].

Analytical Chemistry Forensic Analysis Quality Control

Validated Application Scenarios for CBDHA Based on Quantitative Evidence


Accurate Quantification of Hexyl-Chain Cannabinoids in Plant Extracts and Edibles

CBDHA serves as an ideal internal standard or calibration reference for LC-MS/MS methods targeting the hexyl homolog series (CBDH, Δ9-THCH) in cannabis and hemp products. Its distinct n-hexyl side chain ensures chromatographic resolution from the more abundant pentyl homologs (CBDA, CBD), preventing quantification bias [1]. Laboratories can leverage the defined solubility of CBDHA in acetonitrile (10 mg/mL) to prepare stable stock solutions compatible with standard reversed-phase mobile phases, reducing method development time and improving inter-day precision [2].

Structure-Activity Relationship (SAR) Studies of Cannabinoid Side Chain Effects

Researchers investigating the pharmacological impact of alkyl side chain length on cannabinoid receptor binding or enzyme inhibition require precisely defined homologs. CBDHA provides a chemically pure, carboxylic acid-containing hexyl-chain scaffold that can be used directly in in vitro assays or as a precursor for synthesizing further derivatives [1]. The observed in vivo antinociceptive activity of its decarboxylated form (CBDH) at low mg/kg doses in mice highlights the potential of this side chain length to confer distinct biological activity compared to the pentyl-chain CBDA, which exhibits different potency in CNS assays [1][3].

Forensic Identification and Differentiation of Isomeric Cannabinoids

In forensic toxicology, distinguishing between isomeric cannabinoids with identical molecular formulas (e.g., CBDH and CBDM) is critical for accurate casework. CBDHA, as a certified reference standard, provides a validated retention time and mass spectral fingerprint for the hexyl-chain acidic cannabinoid, enabling its unambiguous identification in seized materials [1]. The use of this standard ensures that analytical findings meet the evidentiary standards required for legal proceedings, avoiding misidentification that could arise from using non-certified reference materials [1].

Method Development for Cannabinoid Profiling in Novel Cannabis Varieties

As new cannabis chemovars are characterized, the detection and quantification of minor cannabinoids like the hexyl homologs become increasingly important. CBDHA enables the creation of robust calibration curves for these low-abundance compounds, facilitating accurate profiling of total cannabinoid content [1]. The compound's defined purity (≥98%) and stability under recommended storage conditions (-20°C) support long-term method validation studies, ensuring consistent results across multiple analytical runs [2].

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